Cas no 889127-05-3 (N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide)

N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide structure
889127-05-3 structure
Product name:N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide
CAS No:889127-05-3
MF:C20H23N5O3
MW:381.428323984146
CID:1938958
PubChem ID:44412435

N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl]-3-nitro-
    • N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide
    • Z29249756
    • 889127-05-3
    • N-(1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide
    • CHEMBL378693
    • EN300-26867731
    • BDBM50184715
    • N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide
    • AKOS007985286
    • Inchi: InChI=1S/C20H23N5O3/c1-3-23(4-2)12-13-24-18-11-6-5-10-17(18)21-20(24)22-19(26)15-8-7-9-16(14-15)25(27)28/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,22,26)
    • InChI Key: FYEFNNJKKZKDRB-UHFFFAOYSA-N
    • SMILES: CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 381.18008961Da
  • Monoisotopic Mass: 381.18008961Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 96Ų

N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26867731-0.05g
N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide
889127-05-3 95.0%
0.05g
$2755.0 2025-03-20
1PlusChem
1P0297F4-50mg
N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide
889127-05-3 90%
50mg
$3467.00 2024-04-20

Additional information on N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide

Research Briefing on N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide (CAS: 889127-05-3)

This research briefing provides an in-depth analysis of the latest advancements related to the compound N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide (CAS: 889127-05-3), a molecule of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a therapeutic agent, focusing on its biochemical interactions, pharmacological properties, and possible applications in disease treatment.

The compound, characterized by its benzimidazole core and nitrobenzamide moiety, has been investigated for its role as a modulator of specific biological pathways. Research indicates that it exhibits promising activity in targeting enzymes involved in cellular signaling, making it a candidate for further drug development. Its unique chemical structure allows for selective binding to target proteins, which is critical for minimizing off-target effects.

Recent studies have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the binding mechanisms of N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide. These investigations have revealed high-affinity interactions with key residues in the active sites of target enzymes, providing a structural basis for its inhibitory effects. Additionally, in vitro assays have demonstrated its efficacy in reducing enzymatic activity at nanomolar concentrations.

Pharmacokinetic studies have further explored the compound's bioavailability and metabolic stability. Preliminary data suggest that it undergoes moderate hepatic metabolism, with a half-life conducive to therapeutic dosing regimens. However, challenges such as solubility and tissue penetration remain areas for optimization in ongoing research efforts.

In conclusion, N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide represents a promising scaffold for the development of novel therapeutics. Future research directions may include structural modifications to enhance its pharmacological profile and in vivo studies to validate its therapeutic potential in disease models. This briefing underscores the importance of continued investigation into this compound and its derivatives.

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